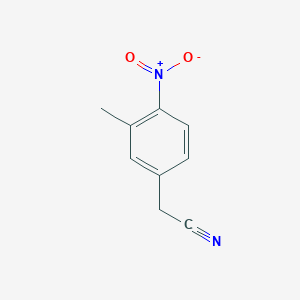

2-(3-メチル-4-ニトロフェニル)アセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3-Methyl-4-nitrophenyl)acetonitrile is an organic compound characterized by the presence of a nitrile group attached to a phenyl ring substituted with a methyl group and a nitro group

科学的研究の応用

Organic Synthesis

1.1 Role as an Intermediate

2-(3-Methyl-4-nitrophenyl)acetonitrile serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for the introduction of functional groups that can be further modified to yield complex molecules. For instance, it has been utilized in the production of agrochemicals and pharmaceuticals due to its reactive nitrile group, which can undergo nucleophilic addition reactions.

| Application | Description |

|---|---|

| Agrochemicals | Used as a precursor for synthesizing herbicides and pesticides. |

| Pharmaceuticals | Acts as an intermediate in the development of antitumor agents and other therapeutic compounds. |

Medicinal Chemistry

2.1 Antitumor Activity

Recent studies have highlighted the potential of derivatives of 2-(3-Methyl-4-nitrophenyl)acetonitrile in antitumor activity. For example, compounds derived from this nitrile have shown promising results against various cancer cell lines, demonstrating significant cytotoxic effects. The modification of the nitrophenyl group has been particularly beneficial in enhancing biological activity.

Case Study: Antitubercular Agents

A series of compounds derived from similar structures have been synthesized and evaluated for their antitubercular properties. These studies indicate that modifications to the phenyl ring can lead to compounds with potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL . This suggests that 2-(3-Methyl-4-nitrophenyl)acetonitrile could serve as a scaffold for developing new antitubercular agents.

Agricultural Applications

3.1 Synthesis of Pesticides

The compound is also recognized for its utility in agricultural chemistry, particularly in the synthesis of pesticides. The nitrile group allows for further reactions that can lead to the development of effective crop protection agents. For instance, it can be transformed into various derivatives that exhibit herbicidal or insecticidal properties.

| Pesticide Type | Active Ingredient | Mechanism of Action |

|---|---|---|

| Herbicides | Derived from acetonitriles | Inhibit plant growth by targeting specific biochemical pathways. |

| Insecticides | Nitrile derivatives | Disrupt insect nervous system functions. |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methyl-4-nitrophenyl)acetonitrile typically involves the nitration of 3-methylphenylacetonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration reaction. After the nitration, the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Methyl-4-nitrophenyl)acetonitrile may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems can also help in scaling up the production while maintaining the quality of the product.

化学反応の分析

Types of Reactions

2-(3-Methyl-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.

Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

Reduction: 2-(3-Methyl-4-aminophenyl)acetonitrile.

Substitution: 2-(3-Methyl-4-nitrophenyl)acetamide or 2-(3-Methyl-4-nitrophenyl)acetic acid.

Oxidation: 2-(3-Methyl-4-nitrophenyl)acetic acid.

作用機序

The mechanism of action of 2-(3-Methyl-4-nitrophenyl)acetonitrile depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons facilitated by the catalyst. In nucleophilic substitution reactions, the nitrile group is attacked by nucleophiles, leading to the formation of new functional groups.

類似化合物との比較

Similar Compounds

2-(4-Nitrophenyl)acetonitrile: Similar structure but without the methyl group.

2-(3-Methylphenyl)acetonitrile: Similar structure but without the nitro group.

2-(3-Nitrophenyl)acetonitrile: Similar structure but with the nitro group in a different position.

Uniqueness

2-(3-Methyl-4-nitrophenyl)acetonitrile is unique due to the presence of both the methyl and nitro groups on the phenyl ring. This combination of substituents can influence the reactivity and properties of the compound, making it distinct from its analogs.

生物活性

2-(3-Methyl-4-nitrophenyl)acetonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

Antibacterial Activity

Research indicates that 2-(3-Methyl-4-nitrophenyl)acetonitrile exhibits significant antibacterial properties. In a study assessing its efficacy against various bacterial strains, the compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 1: Antibacterial Activity of 2-(3-Methyl-4-nitrophenyl)acetonitrile

| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 24 |

| S. aureus | 40 | 29 |

| P. aeruginosa | 60 | 22 |

| K. pneumoniae | 55 | 19 |

These results indicate that the compound is particularly effective against S. aureus, showcasing a robust inhibition zone that suggests strong antibacterial activity .

Anticancer Activity

The anticancer potential of 2-(3-Methyl-4-nitrophenyl)acetonitrile has also been explored. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer), indicated significant cytotoxic effects.

Table 2: Cytotoxicity of 2-(3-Methyl-4-nitrophenyl)acetonitrile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induction of apoptosis via LDH activity |

| HCT-116 | 9.71 | Cell cycle arrest in S phase |

| PC3 | 7.36 | Inhibition of cell proliferation |

The IC50 values suggest that the compound effectively inhibits cell growth, with mechanisms involving apoptosis induction and cell cycle disruption .

Anti-inflammatory Effects

In addition to its antibacterial and anticancer properties, preliminary studies suggest that 2-(3-Methyl-4-nitrophenyl)acetonitrile may possess anti-inflammatory effects. These effects were evaluated using lipopolysaccharide (LPS)-induced inflammation models.

Case Study: Anti-inflammatory Activity

In a controlled study, the compound was administered to LPS-treated mice, resulting in a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6. The results are summarized below:

Table 3: Anti-inflammatory Effects of 2-(3-Methyl-4-nitrophenyl)acetonitrile

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| LPS | 300 | 400 |

| LPS + Compound | 180 | 250 |

This data indicates that the compound significantly mitigates inflammation compared to the control group .

特性

IUPAC Name |

2-(3-methyl-4-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-6-8(4-5-10)2-3-9(7)11(12)13/h2-3,6H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKDDKCXHPQTSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。